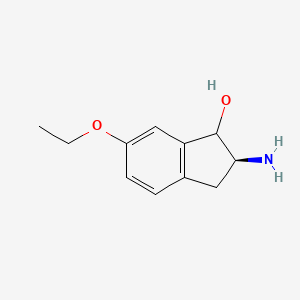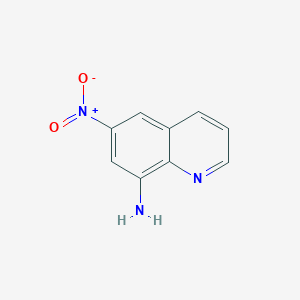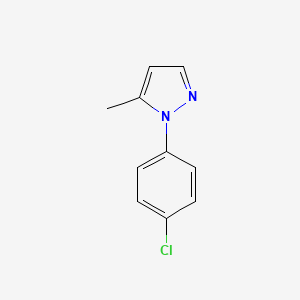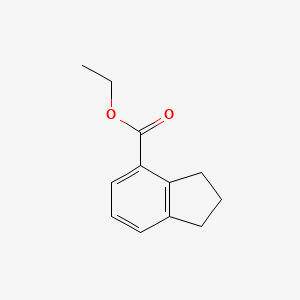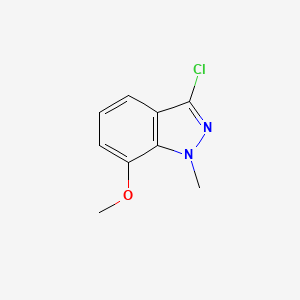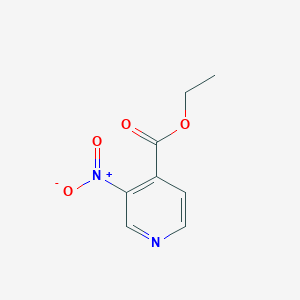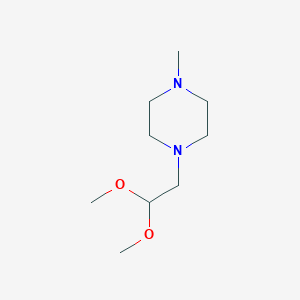
1-(2,2-Dimethoxyethyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethoxyethyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2,2-dimethoxyethyl group and a methyl group attached to the piperazine ring
准备方法
The synthesis of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethoxyethanamine with 4-methylpiperazine under specific conditions. The reaction typically requires a solvent such as benzene and isocyanates as reagents . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
1-(2,2-Dimethoxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
1-(2,2-Dimethoxyethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and infections.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
作用机制
The mechanism of action of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes .
相似化合物的比较
1-(2,2-Dimethoxyethyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(2,2-Dimethoxyethyl)-1-methylpiperazine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
1-(2,2-Dimethoxyethyl)-4-ethylpiperazine: Another analog with an ethyl group instead of a methyl group, which may affect its reactivity and applications.
属性
分子式 |
C9H20N2O2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H20N2O2/c1-10-4-6-11(7-5-10)8-9(12-2)13-3/h9H,4-8H2,1-3H3 |
InChI 键 |
GVKOLXRZHUKCNL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


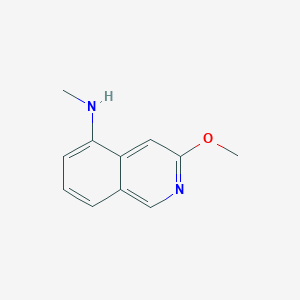
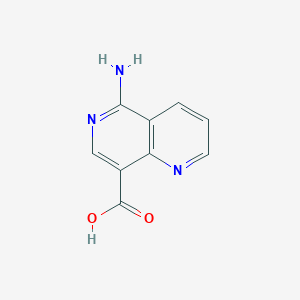


![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
